4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives can involve various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, organo-catalyzed reactions, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods start from suitable precursors to construct either the quinoline or the coumarin rings, indicating the versatility and adaptability of synthetic approaches to quinoline derivatives (Patra & Kar, 2021).
Molecular Structure Analysis
Quinoline derivatives, including 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, are characterized by high electron density due to 10-π and 2-non-bonding electrons. These compounds effectively form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing their molecular structure's capability to interact and bind with other chemical entities (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
Quinoline derivatives exhibit reasonable effectiveness against metallic corrosion, which can be attributed to their chemical properties, particularly their ability to adsorb and form stable complexes. The presence of polar substituents such as hydroxyl (–OH), methoxy (–OMe), amino (–NH2), and nitro (–NO2) groups in their structure enhances their adsorption capabilities and their application as anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Physical Properties Analysis
The physical properties of quinoline derivatives like 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, such as solubility, boiling point, and melting point, are critical for their application in various industries. Although specific data on this compound were not found in the provided literature, quinoline derivatives generally exhibit properties suitable for their widespread use in pharmaceuticals, agrochemicals, and corrosion inhibition.
Chemical Properties Analysis
The chemical properties of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, including reactivity with other compounds and stability under various conditions, are pivotal for its application in creating anticorrosive materials and potential pharmacological uses. These properties are influenced by the quinoline moiety's electronic structure and the presence of functional groups that can participate in chemical reactions (Verma, Quraishi, & Ebenso, 2020).
Scientific Research Applications
Gene Delivery : Chloroquine enhances transgene expression in nonviral gene delivery systems by providing increased pH buffering in endocytic vesicles, displacement of polycations from nucleic acids in polyplexes, and alteration of the released nucleic acid's biophysical properties (Cheng et al., 2006).
Antifilarial Treatment : It shows a promising antifilarial response and sterilization effect on female Acanthocheilonema viteae in rodents (Tewari et al., 2000).
Cancer Therapy : Hydroxychloroquine, a derivative, inhibits autophagy to potentiate antiestrogen responsiveness in ER+ breast cancer (Clinical Cancer Research, 2016). Various 4-aminoquinoline derivatives have shown cytotoxic effects on human breast tumor cell lines, with specific compounds being the most active (Zhang et al., 2007).
Malaria Treatment : A novel derivative has been identified for preclinical development as a blood schizonticidal agent against chloroquine-resistant malaria parasites (Dola et al., 2016). Several compounds have displayed potent antimalarial activity in mice (Kesten et al., 1987).
Antimalarial Drug Development : Ongoing research aims to develop new antimalarial drugs by exploring the chemical properties of related compounds (Asías et al., 2003).
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00328190 | |
Record name | GNF-Pf-1978 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
CAS RN |
10500-64-8 | |
Record name | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10500-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-((7-Chloro-4-quinolinyl)amino)-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010500648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GNF-Pf-1978 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00328190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((7-CHLORO-4-QUINOLINYL)AMINO)-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJE6FV8MPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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